3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one typically involves the bromination of a precursor compound followed by the introduction of an amino group. One common method involves the reaction of 1-propyl-1,4-dihydropyridin-4-one with bromine in the presence of a suitable solvent to yield 5-bromo-1-propyl-1,4-dihydropyridin-4-one. This intermediate is then treated with ammonia or an amine to introduce the amino group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups at the 5-position .
Scientific Research Applications
3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The amino and bromo groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromo-1-methyl-1,4-dihydropyridin-4-one: Similar structure but with a methyl group instead of a propyl group.
3-Amino-5-bromo-1,4-dimethylpyridin-2(1H)-one: Another similar compound with two methyl groups.
Uniqueness
3-Amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11BrN2O |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-amino-5-bromo-1-propylpyridin-4-one |
InChI |
InChI=1S/C8H11BrN2O/c1-2-3-11-4-6(9)8(12)7(10)5-11/h4-5H,2-3,10H2,1H3 |
InChI Key |
IRJAVROBNZZTQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=O)C(=C1)Br)N |
Origin of Product |
United States |
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